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Compound of Interest

Compound Name: Methdilazine

Cat. No.: B156362

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methdilazine derivatives, focusing
on their synthesis, biological activities, and potential therapeutic applications beyond their
established use as antihistamines. This document is intended to serve as a resource for
researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug
development.

Core Concepts: From Methdilazine to Its Derivatives

Methdilazine, chemically known as 10-[(1-methyl-3-pyrrolidinyl)methyl]-10H-phenothiazine, is
a first-generation antihistamine of the phenothiazine class.[1][2] Its primary mechanism of
action involves the blockade of histamine H1 receptors, leading to the alleviation of allergic
symptoms.[3] However, the phenothiazine scaffold is a versatile pharmacophore that has given
rise to a wide range of derivatives with diverse biological activities. The exploration of
methdilazine derivatives is driven by the potential to discover novel therapeutic agents with
applications in oncology, infectious diseases, and neurology.

The general structure of phenothiazine allows for substitutions at various positions, with
modifications at the N-10 position of the central ring being a common strategy to modulate
pharmacological activity. This guide will focus on the synthesis and biological evaluation of
such derivatives, providing insights into their structure-activity relationships.

© 2025 BenchChem. All rights reserved. 1/15 Tech Support


https://www.benchchem.com/product/b156362?utm_src=pdf-interest
https://www.benchchem.com/product/b156362?utm_src=pdf-body
https://www.benchchem.com/product/b156362?utm_src=pdf-body
https://www.benchchem.com/product/b156362?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Methdilazine
https://www.pharmacompass.com/chemistry-chemical-name/methdilazine
https://go.drugbank.com/drugs/DB00902
https://www.benchchem.com/product/b156362?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis of Methdilazine Derivatives

While a specific, detailed protocol for a direct derivative of methdilazine is not readily available
in the public literature, the synthesis of N-10 substituted phenothiazine derivatives, which
includes the structural class of methdilazine, follows a generalizable pathway. A common
method involves the reaction of phenothiazine with an appropriate alkyl halide in the presence
of a base.

General Experimental Protocol for Synthesis of N-10
Substituted Phenothiazine Derivatives

This protocol is a generalized representation based on common synthetic routes for
phenothiazine derivatives.[4][5]

Materials:

Phenothiazine

o Chloroacetyl chloride

e Hydrazine hydrate

» Appropriate aryl/alkyl isothiocyanate or isocyanate
o Appropriate alkyl halide

e Dry benzene

» Ethanol

e Sodium hydroxide or other suitable base

¢ lodine (catalyst)

o Standard laboratory glassware and purification equipment (e.qg., reflux condenser, dropping
funnel, filtration apparatus, rotary evaporator, chromatography columns)

Procedure:
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o Synthesis of N-10-acetyl-phenothiazine: Phenothiazine is reacted with chloroacetyl chloride
in a suitable dry solvent like benzene, often under reflux, to yield N-10-acetyl-phenothiazine.

[4]

o Formation of Hydrazine Intermediate: The N-10-acetyl-phenothiazine is then treated with
hydrazine hydrate to form the corresponding hydrazine derivative.[4]

o Cyclization to form Heterocyclic Derivatives: The hydrazine intermediate can be reacted with
various reagents to form different heterocyclic rings at the N-10 position. For example,
reaction with an aryl isothiocyanate can lead to the formation of a triazine-thiol derivative.[4]

» Alternative N-10 Alkylation: A more direct approach involves the reaction of the
phenothiazine core with an appropriate alkyl halide in the presence of a base to introduce
the desired substituent at the N-10 position.

Purification and Characterization:

The synthesized derivatives are typically purified using techniques such as recrystallization or
column chromatography. The structure of the final compounds is confirmed by spectroscopic
methods including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR)
spectroscopy (*H NMR and 3C NMR), and Mass Spectrometry (MS).

Potential Applications and Biological Activities

Research into phenothiazine derivatives has revealed a broad spectrum of biological activities,
suggesting their potential in treating a variety of diseases.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of phenothiazine derivatives against
various cancer cell lines. The proposed mechanisms for their anticancer activity are
multifaceted and include the induction of apoptosis, inhibition of calmodulin, and modulation of
key signaling pathways involved in cell proliferation and survival.[6][7][8]

Table 1: Cytotoxicity of Selected Phenothiazine Derivatives against Cancer Cell Lines

© 2025 BenchChem. All rights reserved. 3/15 Tech Support


https://www.researchgate.net/publication/327802740_Synthesis_of_New_N-Substituted_Phenothiazine_Derivatives
https://www.researchgate.net/publication/327802740_Synthesis_of_New_N-Substituted_Phenothiazine_Derivatives
https://www.researchgate.net/publication/327802740_Synthesis_of_New_N-Substituted_Phenothiazine_Derivatives
https://pubmed.ncbi.nlm.nih.gov/40926568/
https://www.researchgate.net/publication/395391448_Phenothiazine_Derivatives_and_Their_Impact_on_the_Apoptosis_Processes_A_Review
https://pmc.ncbi.nlm.nih.gov/articles/PMC9135253/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Compound/Derivati

Cancer Cell Line IC50 (uM) Reference

ve

) ) Prostatic cancer (PC-
Trifluoperazine 3) 6.67 [9]
N-(4-(3-(piperazin-1- )

) Joheny) Prostatic cancer 13.82 ]

ropox enyl)ace .

y IO_ p Y_IO _ Yy (22Rv1)
tamide derivative

N-(4-(3-(piperazin-1-

(4-(3-(pip Prostatic cancer (PC-

yl)propoxy)phenyl)ace 3) 12 [9]
tamide derivative

10-((2- _

_ Malignant

nitrophenyl)sulfonyl)-1 ) 5.12 [9]

o glioblastoma (U87)

OH-phenothiazine

10-((2- .

) Malignant

nitrophenyl)sulfonyl)-1 ) 9.29 [9]

o glioblastoma (U251)

OH-phenothiazine
4-methoxy-2-

nitrophenyl substituted  Gastric cancer (MGC- 15 ]
triazolyl-methyl- 803) '

phenothiazine
4-methoxy-2-

nitrophenyl substituted  Gastric cancer 57 ]
triazolyl-methyl- (MKNZ28) '

phenothiazine
4-methoxy-2-

nitrophenyl substituted  Gastric cancer a5 o]
triazolyl-methyl- (MKN45) '

phenothiazine

N-(4-(3-(piperazin-1- )

) yphenyl) Gastric cancer 6.96 0]

ropox enyl)ace :

y p' p y.p . Yy (MGC80-3)
tamide derivative

© 2025 BenchChem. All rights reserved. 4 /15 Tech Support


https://www.tandfonline.com/doi/full/10.1080/17568919.2025.2453417
https://www.tandfonline.com/doi/full/10.1080/17568919.2025.2453417
https://www.tandfonline.com/doi/full/10.1080/17568919.2025.2453417
https://www.tandfonline.com/doi/full/10.1080/17568919.2025.2453417
https://www.tandfonline.com/doi/full/10.1080/17568919.2025.2453417
https://www.tandfonline.com/doi/full/10.1080/17568919.2025.2453417
https://www.tandfonline.com/doi/full/10.1080/17568919.2025.2453417
https://www.tandfonline.com/doi/full/10.1080/17568919.2025.2453417
https://www.tandfonline.com/doi/pdf/10.1080/17568919.2025.2453417
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

N-(4-(3-(piperazin-1- )
Gastric cancer

)propoxy)phenyl)ace 8.67 10
y)p P ﬂp .y) (BGC823) [10]
tamide derivative

N-(4-(3-(piperazin-1- )
Gastric cancer (SGC-
yl)propoxy)phenyl)ace 14.91 [10]
. - 7901)
tamide derivative

N-(4-(3-(piperazin-1-
Ovary cancer (SK-OV-
yl)propoxy)phenyl)ace 3) 12.27 [10]

tamide derivative

PEGylated

o Hela ~55 [10]
phenothiazine (PPO)

PEGylated

o MeWo 251.9 [11]
phenothiazine (PP)

PEGylated

o HepG2 161.3 [11]
phenothiazine (PPO)

PEGylated

o MCF7 131.7 [11]
phenothiazine (PPO)

Chalcone-
phenothiazine hybrid HepG2 7.14-13.0 [12]
(17b)

Chalcone-
phenothiazine hybrid MCF-7 7.14-13.0 [12]
(A7h)

N-alkylated
phenothiazine-

o PC-3 11.59 [12]
dithiocarbamate

hybrid (23)

Antimicrobial Activity

Phenothiazine derivatives have also been investigated for their antimicrobial properties against
a range of bacterial and fungal pathogens. Their mechanism of action is thought to involve the
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disruption of bacterial cell membranes and inhibition of efflux pumps.[13][14]

Table 2: Antimicrobial Activity of Selected Phenothiazine Derivatives
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phenothiazine-3-

sulfonamide (14c)

JBC 1847 (racemic) S. aureus 0.125-1 [16]

(S)-JBC 1847 S. aureus 0.125-1 [16]

Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of methdilazine
derivatives on cancer cell lines.

Materials:
e Cancer cell lines (e.g., HeLa, MCF-7, PC-3)

e Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)
and antibiotics

o 96-well cell culture plates

o Methdilazine derivatives (dissolved in a suitable solvent like DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
e Solubilization buffer (e.g., DMSO, isopropanol with HCI)

e Microplate reader

Procedure:

o Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow
them to adhere overnight.

o Compound Treatment: Treat the cells with various concentrations of the methdilazine
derivatives. Include a vehicle control (solvent only) and a positive control (a known cytotoxic
agent).
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Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a
humidified incubator with 5% CO-.

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a
further 2-4 hours.

Formazan Solubilization: Remove the MTT solution and add the solubilization buffer to
dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength
(e.g., 570 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the
vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be
determined by plotting the percentage of viability against the logarithm of the compound
concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution
Method)

This protocol describes a common method for determining the Minimum Inhibitory

Concentration (MIC) of methdilazine derivatives against various microorganisms.

Materials:

Bacterial or fungal strains

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
96-well microtiter plates

Methdilazine derivatives (dissolved in a suitable solvent)

Standard antibiotics or antifungals (positive controls)

Microplate reader or visual inspection

Procedure:
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e Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh

culture.

o Serial Dilution: Perform serial two-fold dilutions of the methdilazine derivatives in the broth
medium in the 96-well plates.

 Inoculation: Add the standardized inoculum to each well. Include a growth control (no
compound) and a sterility control (no inoculum).

 Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for
bacteria, 35°C for 24-48 hours for fungi).

o Determination of MIC: The MIC is determined as the lowest concentration of the compound
that completely inhibits the visible growth of the microorganism. This can be assessed
visually or by measuring the optical density at 600 nm.

Signaling Pathways Modulated by Phenothiazine
Derivatives

Beyond their interaction with histamine receptors, phenothiazine derivatives have been shown
to modulate several other critical signaling pathways, which likely contributes to their diverse
pharmacological effects.

Dopamine Receptor Antagonism

Many phenothiazine derivatives exhibit antagonistic activity at dopamine receptors, particularly
the D2 subtype.[17] This is the basis for their use as antipsychotic medications. The structural
features of the phenothiazine nucleus and the nature of the N-10 substituent are critical for this
activity.[18]

Converts ATP to

Dopamine D2 Receptor Adenylate Cyclase @ Activates

Blocks
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Caption: Dopamine D2 Receptor Signaling Blockade by Phenothiazines.

Induction of Apoptosis

A significant mechanism underlying the anticancer activity of phenothiazine derivatives is the
induction of apoptosis, or programmed cell death.[6][7] This can occur through both the intrinsic
(mitochondrial) and extrinsic (death receptor) pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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